2-chloro-3,3-difluorobutan-1-ol
Description
2-Chloro-3,3-difluorobutan-1-ol (C₄H₇ClF₂O) is a halogenated secondary alcohol with a chlorine atom at the C2 position and two fluorine atoms at C3, alongside a hydroxyl group at C1. For instance, halogenated alcohols often serve as intermediates in agrochemicals or pharmaceuticals due to their reactivity and ability to modulate biological activity .
The compound’s structure implies moderate polarity, influenced by the hydroxyl group and electron-withdrawing halogens. Such characteristics may affect solubility, boiling point, and reactivity in synthetic pathways, such as nucleophilic substitutions or fluorination reactions .
Properties
CAS No. |
513-95-1 |
|---|---|
Molecular Formula |
C4H7ClF2O |
Molecular Weight |
144.55 g/mol |
IUPAC Name |
2-chloro-3,3-difluorobutan-1-ol |
InChI |
InChI=1S/C4H7ClF2O/c1-4(6,7)3(5)2-8/h3,8H,2H2,1H3 |
InChI Key |
MJAYGJHEEACUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CO)Cl)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3,3-difluorobutan-1-ol typically involves the halogenation of a butanol derivative. One common method is the reaction of 3,3-difluorobutan-1-ol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
3,3-difluorobutan-1-ol+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3,3-difluorobutan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3,3-difluorobutan-1-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form 2-chloro-3,3-difluorobutane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 3,3-difluorobutan-1-ol.
Oxidation: 2-chloro-3,3-difluorobutanal or 2-chloro-3,3-difluorobutanone.
Reduction: 2-chloro-3,3-difluorobutane.
Scientific Research Applications
2-chloro-3,3-difluorobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 2-chloro-3,3-difluorobutan-1-ol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
2-Ethyl-3,3-difluorobutan-1-ol (C₆H₁₂F₂O)
- Structure : Ethyl group at C2, difluoro at C3, hydroxyl at C1 .
- Key Differences : The ethyl group introduces steric hindrance and lipophilicity compared to chlorine in the target compound. This may reduce electrophilicity at C2, impacting reactions like nucleophilic substitution.
3,3-Difluoro-2,2-dimethylbutan-1-ol (C₆H₁₂F₂O)
- Structure : Dimethyl groups at C2, difluoro at C3, hydroxyl at C1 .
- The absence of chlorine limits halogen-specific interactions (e.g., in pesticidal activity).
- Synthesis: Fluorination methods using agents like DAST (diethylaminosulfur trifluoride) are common, yielding ~40% efficiency in similar reactions .
4-Fluoro-1-butanol (C₄H₉FO)
Data Table: Key Comparisons
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